molecular formula C11H15BN2O4 B13461698 6-Nitropyridin-2-ylboronic acid pinacol ester

6-Nitropyridin-2-ylboronic acid pinacol ester

Cat. No.: B13461698
M. Wt: 250.06 g/mol
InChI Key: FUVPBLRHTPPCNH-UHFFFAOYSA-N
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Description

6-Nitropyridin-2-ylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid ester functional group attached to a nitropyridine ring, making it a valuable reagent for forming carbon-carbon bonds in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitropyridin-2-ylboronic acid pinacol ester typically involves the borylation of 6-nitropyridine. One common method is the palladium-catalyzed cross-coupling reaction between 6-nitropyridine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 6-Nitropyridin-2-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitropyridin-2-ylboronic acid pinacol ester is unique due to its nitro substituent, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .

Properties

Molecular Formula

C11H15BN2O4

Molecular Weight

250.06 g/mol

IUPAC Name

2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-9(13-8)14(15)16/h5-7H,1-4H3

InChI Key

FUVPBLRHTPPCNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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